molecular formula C33H45N5O3 B1674460 Lanepitant CAS No. 170566-84-4

Lanepitant

Cat. No. B1674460
M. Wt: 559.7 g/mol
InChI Key: CVXJAPZTZWLRBP-MUUNZHRXSA-N
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Description

Lanepitant (INN, code name LY303870), developed by Eli Lilly, is a drug that acts as a selective antagonist of the NK1 receptor . It was one of the first compounds developed to act at this target . It was under development as a potential analgesic drug, but despite promising results in initial animal studies, human clinical trials against migraine, arthritis, and diabetic neuropathy all failed to show sufficient efficacy to support further development .


Molecular Structure Analysis

Lanepitant has a molecular formula of C33H45N5O3 . Its average mass is 559.742 Da and its monoisotopic mass is 559.352234 Da . It has one defined stereocenter .


Physical And Chemical Properties Analysis

Lanepitant has a density of 1.2±0.1 g/cm3, a boiling point of 790.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 81 Å2 .

Safety And Hazards

The safety data sheet for Lanepitant indicates that medical attention is required if inhaled . The victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

Despite the initial failure in human clinical trials, research has continued into potential applications of Lanepitant in the treatment of other disorders with a peripheral site of action, such as corneal neovascularization . A study found that Lanepitant is safe and effective in reducing corneal neovascularization and leukocyte infiltration, suggesting it may be an adjunctive tool in treating corneal neovascularization .

properties

IUPAC Name

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXJAPZTZWLRBP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168879
Record name Lanepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanepitant

CAS RN

170566-84-4
Record name Lanepitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170566-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanepitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANEPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
DJ Goldstein, WW Offen, EG Klein, LA Phebus… - …, 2001 - journals.sagepub.com
… study comparing the effect of 200 mg qd lanepitant (n = 42) and … The endpoint response rate for lanepitant-treated patients (41.0%… In this study lanepitant was not effective in preventing …
Number of citations: 131 journals.sagepub.com
DJ Goldstein, O Wang, LE Todd… - Clinical …, 2000 - Wiley Online Library
… Lanepitant selectively blocks substance P binding to the … We investigated the effect of lanepitant on pain caused by … with 30 mg lanepitant twice a day and 100 mg lanepitant twice a day (…
Number of citations: 59 ascpt.onlinelibrary.wiley.com
DJ Goldstein, O Wang, BD Gitter… - Clinical …, 2001 - journals.lww.com
Lanepitant is effective in the formalin analgesic model suggesting efficacy in painful neuropathy. This study was designed to evaluate the dose-response effect of lanepitant in patients …
Number of citations: 53 journals.lww.com
F Bignami, C Giacomini, A Lorusso… - … & visual science, 2014 - tvst.arvojournals.org
… Considering that we treated only one eye, the total amount of Lanepitant we used was approximately half the intraperitoneal dose. We also tested 1:4 scalar dilutions: 6.4, 1.6, and 0.4 …
Number of citations: 47 tvst.arvojournals.org
DJ Goldstein, O Wang, JR Saper, R Stoltz… - …, 1997 - journals.sagepub.com
… Lanepitant 30, 80, and 240 mg given orally was evaluated in a double-blind, placebo-… with lanepitant therapy. No adverse events could be attributed to lanepitant Lanepitant was …
Number of citations: 256 journals.sagepub.com
DJ Goldstein, WW Offen… - Clinical Pharmacology & …, 1999 - Wiley Online Library
… This study evaluated the effect of lanepitant taken daily outside migraine attacks. … The adverse event headache was more frequent for lanepitant-treated patients. Lanepitant was …
Number of citations: 19 ascpt.onlinelibrary.wiley.com
DMLA Granier, M De Suray - academia.edu
… This study evaluated the effect of lanepitant taken daily outside migraine attacks. … The adverse event headache was more frequent for lanepitant-treated patients. Lanepitant was …
Number of citations: 0 www.academia.edu
DJ Goldstein, O Wang - Clinical Pharmacology & Therapeutics, 1999 - Wiley Online Library
… This study was designed to evaluate the dose response effect of lanepitant in patients with daily moderate to severe, bilateral, distal neuropathic pain. … Efficacy did not increase …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
LA Granier, JM De Suray… - Clinical Pharmacology & …, 1999 - Wiley Online Library
… This study evaluated the effect of lanepitant taken daily outside migraine attacks. … The adverse event headache was more frequent for lanepitant-treated patients. Lanepitant was …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
M Mehta, T Parmelee, JD Balian… - Clinical Pharmacology & …, 1999 - Wiley Online Library
… This study evaluated the effect of lanepitant taken daily outside migraine attacks. … The adverse event headache was more frequent for lanepitant-treated patients. Lanepitant was …
Number of citations: 2 ascpt.onlinelibrary.wiley.com

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